molecular formula C49H66N12O6S B143928 Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)- CAS No. 129244-81-1

Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)-

Cat. No. B143928
M. Wt: 951.2 g/mol
InChI Key: XYWLXVYDTHKSAT-ZZDDQDSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)-, commonly known as SP, is a neuropeptide that plays a crucial role in the transmission of pain signals in the body. SP is synthesized by the nervous system and is involved in various physiological and pathological processes, including inflammation, neurogenic inflammation, and nociception.

Mechanism Of Action

SP exerts its effects by binding to the neurokinin-1 receptor (NK1R), which is a G protein-coupled receptor. Binding of SP to NK1R activates a series of intracellular signaling pathways, leading to the release of neurotransmitters and neuropeptides involved in pain perception and inflammation.

Biochemical And Physiological Effects

SP has a wide range of biochemical and physiological effects, including pain perception, inflammation, vasodilation, and smooth muscle contraction. SP also plays a role in the regulation of immune cell function and has been shown to modulate the release of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

SP is a useful tool in laboratory experiments due to its ability to induce pain and inflammation. SP can be used to study the mechanisms of pain perception and inflammation and to test the efficacy of potential analgesic and anti-inflammatory drugs. However, SP has limitations in that it is not a specific agonist for the NK1R and can activate other receptors, leading to off-target effects.

Future Directions

Future research on SP is focused on developing more specific agonists and antagonists for the NK1R, which could lead to the development of new analgesic and anti-inflammatory drugs. Additionally, research is focused on understanding the role of SP in the regulation of immune cell function and its potential as a therapeutic target in cancer. Finally, research is focused on understanding the role of SP in the pathophysiology of chronic pain conditions and developing new treatments for these conditions.

Synthesis Methods

SP is a peptide composed of 11 amino acids, and its synthesis involves a series of chemical reactions. The most commonly used method for synthesizing SP is solid-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is purified by chromatography techniques, such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

SP has been extensively studied in various fields of scientific research. In neuroscience, SP is involved in pain perception and has been implicated in the pathophysiology of chronic pain conditions. SP has also been studied in the context of inflammation, where it plays a role in the recruitment of immune cells to the site of inflammation. Additionally, SP has been studied in the field of cancer research, where it has been shown to promote tumor growth and metastasis.

properties

CAS RN

129244-81-1

Product Name

Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)-

Molecular Formula

C49H66N12O6S

Molecular Weight

951.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-amino-3-(4-methylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C49H66N12O6S/c1-28(2)22-40(60-47(66)41(24-31-26-55-37-13-7-5-10-33(31)37)59-44(63)36(51)23-30-17-15-29(3)16-18-30)46(65)57-39(19-21-68-4)45(64)61-48(67)42(25-32-27-56-38-14-8-6-11-34(32)38)58-43(62)35(50)12-9-20-54-49(52)53/h5-8,10-11,13-18,26-28,35-36,39-42,55-56H,9,12,19-25,50-51H2,1-4H3,(H,57,65)(H,58,62)(H,59,63)(H,60,66)(H4,52,53,54)(H,61,64,67)/t35-,36-,39-,40-,41+,42+/m0/s1

InChI Key

XYWLXVYDTHKSAT-ZZDDQDSOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N)N

SMILES

CC1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N)N

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N)N

Other CAS RN

129244-81-1

synonyms

(Arg(6),Trp(7,9),N-MePhe(8))-substance P(6-11)
6-Arg-7,9-Trp-8-Me-Phe-substance P (6-11)
6-arginyl-7,9-tryptophyl-8-methylphenylalanine-substance P (6-11)
AntG
Arg(6)-D-Trp(7,9)-MePhe(8)-SP(6-11)
SP-ANT
substance P (6-11), Arg(6)-Trp(7,9)-Me-Phe(8)-
substance P (6-11), arginyl(6)-tryptophyl(7,9)-methylphenylalanine(8)-

Origin of Product

United States

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